molecular formula C20H19N5O7S B14945354 Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate

Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate

Cat. No.: B14945354
M. Wt: 473.5 g/mol
InChI Key: RMOZYIDTRMBITO-UHFFFAOYSA-N
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Description

METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is a complex organic compound that features a triazine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through the reaction of cyanuric chloride with aniline derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group may also play a role in the compound’s biological activity by forming strong interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[({[(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)AMINO]CARBONYL}AMINO)SULFONYL]OXY}BENZOATE is unique due to its combination of a triazine ring, sulfonyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C20H19N5O7S

Molecular Weight

473.5 g/mol

IUPAC Name

methyl 3-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoylsulfamoyloxy]benzoate

InChI

InChI=1S/C20H19N5O7S/c1-3-31-20-22-16(13-8-5-4-6-9-13)21-18(24-20)23-19(27)25-33(28,29)32-15-11-7-10-14(12-15)17(26)30-2/h4-12H,3H2,1-2H3,(H2,21,22,23,24,25,27)

InChI Key

RMOZYIDTRMBITO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC(=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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